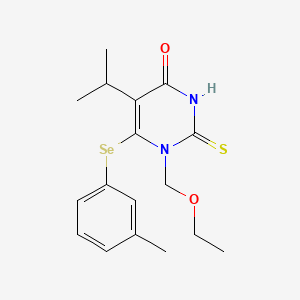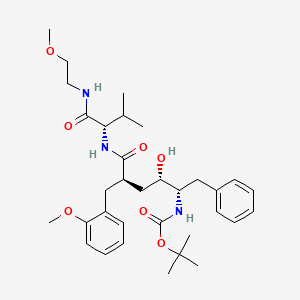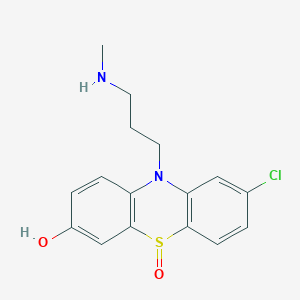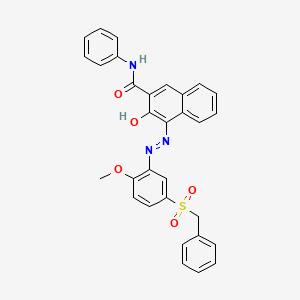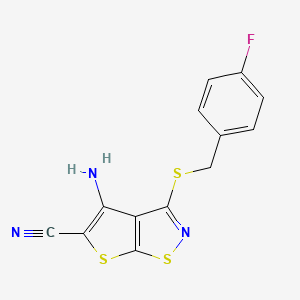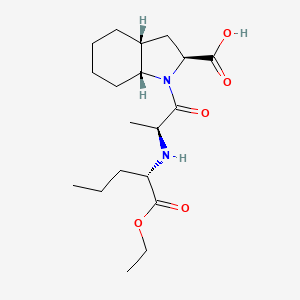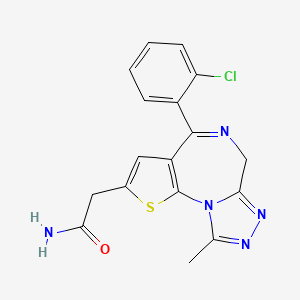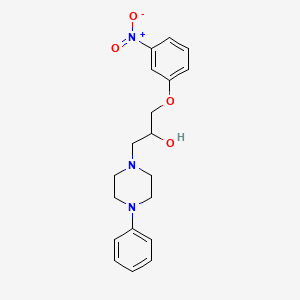
alpha-((3-Nitrophenoxy)methyl)-4-phenyl-1-piperazineethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Reagents: Phenyl halide, ethanol
Conditions: Catalytic amount of a base, such as triethylamine
Reaction: Final coupling to form alpha-((3-Nitrophenoxy)methyl)-4-phenyl-1-piperazineethanol
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-((3-Nitrophenoxy)methyl)-4-phenyl-1-piperazineethanol typically involves multiple steps One common route starts with the preparation of the 3-nitrophenoxy intermediate, which is then reacted with a piperazine derivative
-
Step 1: Preparation of 3-Nitrophenoxy Intermediate
Reagents: 3-nitrophenol, alkyl halide
Conditions: Basic medium, typically using sodium hydroxide or potassium carbonate
Reaction: Nucleophilic substitution to form the 3-nitrophenoxy compound
-
Step 2: Reaction with Piperazine Derivative
Reagents: 3-nitrophenoxy compound, piperazine
Conditions: Solvent such as ethanol or methanol, reflux conditions
Reaction: Formation of the piperazine ring
Análisis De Reacciones Químicas
Types of Reactions
Alpha-((3-Nitrophenoxy)methyl)-4-phenyl-1-piperazineethanol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The phenyl group can be hydrogenated to form a cyclohexyl derivative.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic medium
Reduction: Hydrogen gas with a palladium catalyst
Substitution: Alkyl halides in the presence of a base such as sodium hydride
Major Products
Oxidation: Formation of an amine derivative
Reduction: Formation of a cyclohexyl derivative
Substitution: Formation of various substituted piperazine derivatives
Aplicaciones Científicas De Investigación
Alpha-((3-Nitrophenoxy)methyl)-4-phenyl-1-piperazineethanol has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Materials Science: Use in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Investigation of its interactions with biological macromolecules such as proteins and nucleic acids.
Mecanismo De Acción
The mechanism of action of alpha-((3-Nitrophenoxy)methyl)-4-phenyl-1-piperazineethanol involves its interaction with specific molecular targets. The nitrophenoxy moiety can participate in hydrogen bonding and electrostatic interactions, while the piperazine ring can interact with various receptors or enzymes. The phenyl group provides hydrophobic interactions, enhancing the compound’s binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- Alpha-((3-Nitrophenoxy)methyl)-4-phenyl-1-piperazineethanol
- Beta-((3-Nitrophenoxy)methyl)-4-phenyl-1-piperazineethanol
- Gamma-((3-Nitrophenoxy)methyl)-4-phenyl-1-piperazineethanol
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitrophenoxy group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound for various applications.
Propiedades
Número CAS |
64511-40-6 |
|---|---|
Fórmula molecular |
C19H23N3O4 |
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
1-(3-nitrophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol |
InChI |
InChI=1S/C19H23N3O4/c23-18(15-26-19-8-4-7-17(13-19)22(24)25)14-20-9-11-21(12-10-20)16-5-2-1-3-6-16/h1-8,13,18,23H,9-12,14-15H2 |
Clave InChI |
XNAQTAYNWLIRJP-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CC(COC2=CC=CC(=C2)[N+](=O)[O-])O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






